molecular formula C10H12N2O3 B1479292 2-(4-(cyclopropylmethyl)-6-oxopyrimidin-1(6H)-yl)acetic acid CAS No. 2098010-29-6

2-(4-(cyclopropylmethyl)-6-oxopyrimidin-1(6H)-yl)acetic acid

Cat. No.: B1479292
CAS No.: 2098010-29-6
M. Wt: 208.21 g/mol
InChI Key: IEILCHBVWOQQDA-UHFFFAOYSA-N
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Description

2-(4-(Cyclopropylmethyl)-6-oxopyrimidin-1(6H)-yl)acetic acid is a pyrimidine derivative characterized by a cyclopropylmethyl substituent at the 4-position of the pyrimidine ring and an acetic acid moiety at the 1-position. Pyrimidine derivatives are widely studied for their pharmacological and chemical properties, particularly in drug discovery.

Properties

IUPAC Name

2-[4-(cyclopropylmethyl)-6-oxopyrimidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-9-4-8(3-7-1-2-7)11-6-12(9)5-10(14)15/h4,6-7H,1-3,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEILCHBVWOQQDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CC(=O)N(C=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(Cyclopropylmethyl)-6-oxopyrimidin-1(6H)-yl)acetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound is characterized by its molecular formula C11H14N2O3C_{11}H_{14}N_2O_3 and a molecular weight of approximately 218.24 g/mol. Its structure includes a pyrimidine ring substituted with a cyclopropylmethyl group and an acetic acid moiety.

PropertyValue
Molecular FormulaC₁₁H₁₄N₂O₃
Molecular Weight218.24 g/mol
CAS Number1708437-05-1

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in macrophage cell lines. The compound's mechanism involves the inhibition of the NF-kB signaling pathway, which is crucial in the inflammatory response.

Case Study:
A study conducted on RAW 264.7 cells showed that treatment with varying concentrations of the compound led to a dose-dependent decrease in NO production, indicating its potential as an anti-inflammatory agent .

Antidiabetic Properties

The compound has also been evaluated for its antidiabetic effects. In animal models, it demonstrated the ability to lower blood glucose levels through the inhibition of α-glucosidase activity, which is essential for carbohydrate metabolism.

Data Table: Antidiabetic Activity

Concentration (µg/mL)% Inhibition of α-Glucosidase
5030%
10055%
20070%

This data suggests that higher concentrations correlate with increased inhibition of enzyme activity, highlighting its potential utility in managing diabetes .

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Pro-inflammatory Pathways : By blocking key signaling pathways such as NF-kB, it reduces the expression of inflammatory mediators.
  • Enzyme Inhibition : It acts as an α-glucosidase inhibitor, slowing down glucose absorption in the intestines and thereby lowering postprandial blood sugar levels.

Pharmacokinetics

The pharmacokinetic profile of this compound remains to be fully elucidated. Preliminary data suggest it has favorable bioavailability and a moderate half-life suitable for therapeutic applications.

Comparison with Similar Compounds

Key Substituents and Their Impacts

Cyclopropylmethyl (Target Compound) :

  • Steric Effects : The cyclopropyl group introduces rigidity and bulk, which may influence binding affinity in biological systems or alter solubility.
  • Electronic Effects : The cyclopropane ring’s strained sp³ carbons could modulate electron density on the pyrimidine core.

Chloro and Methyl () [CAS 89581-58-8]:

  • 2-Chloro-6-methylpyrimidine-4-carboxylic acid features electron-withdrawing (chloro) and electron-donating (methyl) groups. This combination may enhance acidity at the carboxylic acid position while affecting reactivity in substitution reactions .

Thietanyloxy and Thio () :

  • Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate contains sulfur-based substituents. The thietanyloxy group may improve lipophilicity, while the thioether linkage could influence redox stability .

Cyano and Methyl () [CAS 5900-45-8]: The electron-withdrawing cyano group in 2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid may enhance hydrogen-bonding interactions and acidity .

Molecular Data Comparison

Compound (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound* 4-cyclopropylmethyl C₁₀H₁₂N₂O₃† ~208.22† Hypothesized higher lipophilicity vs. methyl analogs
2-Chloro-6-methylpyrimidine-4-carboxylic acid (89581-58-8) 2-Cl, 6-CH₃, 4-COOH C₆H₅ClN₂O₂ 172.57 High acidity due to COOH
2-(2,4-Dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid (1410714-81-6) 2,4-(CH₃)₂ C₈H₁₀N₂O₃ 182.18 Reduced solubility
2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid (5900-45-8) 5-CN, 6-CH₃, 2,4-dione C₈H₇N₃O₄ 209.16 Enhanced H-bonding
(4-Isopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid () 4-CH(CH₃)₂ C₉H₁₂N₂O₃ 196.21 Steric hindrance

*Hypothetical data based on structural analogy. †Calculated using atomic masses.

Q & A

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

  • Methodological Answer : Structural confirmation relies on a combination of ¹H NMR (300–400 MHz, DMSO-d₆ or CDCl₃), ¹³C NMR, and high-resolution mass spectrometry (HRMS). For instance, ¹H NMR spectra of analogous compounds reveal chemical shifts for cyclopropyl protons (~0.5–1.5 ppm) and pyrimidinone carbonyl groups (~160–170 ppm in ¹³C NMR). HRMS provides exact mass data to verify molecular formulae (e.g., C₁₁H₁₃N₂O₃) .

Q. What safety considerations are critical when handling this compound in laboratory settings?

  • Methodological Answer : Refer to safety data sheets (SDS) for pyrimidinone analogs, which recommend using personal protective equipment (PPE), including nitrile gloves and fume hoods. First-aid measures for accidental exposure include rinsing with water (skin/eyes) and immediate medical consultation. Proper disposal of organic extracts (e.g., DCM, ethyl acetate) is essential to comply with hazardous waste protocols .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving cyclopropane-containing intermediates in the synthesis of this compound?

  • Methodological Answer : Reaction optimization may involve varying solvent polarity (DMF vs. THF), temperature (40–60°C), and stoichiometric ratios of HOBt/EDC (1:1 to 1:1.2). For cyclopropane stability, inert atmospheres (N₂/Ar) and low moisture conditions are critical. Monitoring reaction progress via TLC or LC-MS helps identify intermediates and byproducts .

Q. What strategies are effective in resolving discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) for this compound?

  • Methodological Answer : Unexpected splitting may arise from diastereotopic protons in the cyclopropyl group or rotameric forms of the acetic acid side chain. Strategies include:
  • Variable-temperature NMR to assess dynamic effects.
  • 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
  • Computational modeling (DFT) to predict chemical shifts and validate assignments .

Q. How do crystallographic studies enhance understanding of this compound’s molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding). For example, a related pyridazinone derivative showed planar pyrimidinone rings and intramolecular H-bonding between the acetic acid moiety and carbonyl oxygen, stabilizing the crystal lattice .

Q. What computational methods support the prediction of this compound’s reactivity or interaction with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Docking : Screens interactions with enzymes (e.g., 15-lipoxygenase) using software like AutoDock Vina. For analogs, docking scores correlated with inhibitory activity in virtual screening studies .
  • MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Q. How can researchers validate the biological activity of this compound against bacterial targets?

  • Methodological Answer :
  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
  • Cytotoxicity Screening : Compare IC₅₀ values in mammalian cell lines (e.g., HEK-293) to assess selectivity.
  • SAR Analysis : Modify substituents (e.g., cyclopropylmethyl vs. benzyl) to identify critical pharmacophores .

Data Contradictions and Resolution

  • Spectral Variability : Discrepancies in NMR data across studies may arise from solvent effects (DMSO vs. CDCl₃) or impurities. Cross-validation with LC-MS purity (>95%) and repeated crystallizations are recommended .
  • Biological Activity : Some analogs show antibacterial activity but lack cytotoxicity, while others exhibit inverse trends. Dose-response assays and proteomic profiling can clarify mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(cyclopropylmethyl)-6-oxopyrimidin-1(6H)-yl)acetic acid
Reactant of Route 2
2-(4-(cyclopropylmethyl)-6-oxopyrimidin-1(6H)-yl)acetic acid

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